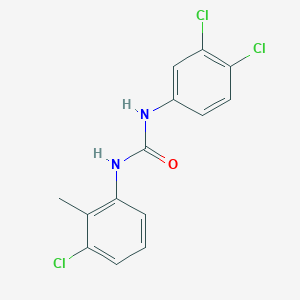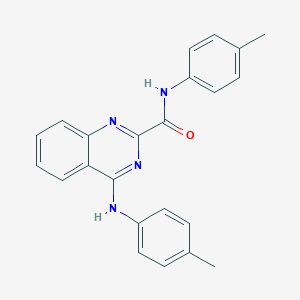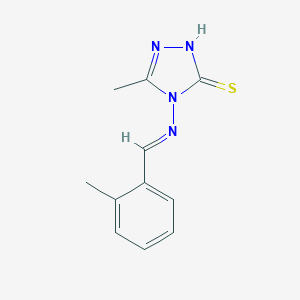
4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as TBB or TBBPA, and it is widely used in the manufacturing of electronic devices, such as computers, televisions, and mobile phones. The purpose of
Mécanisme D'action
The mechanism of action of TBBPA is not fully understood. However, it is believed that TBBPA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, TBBPA has been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
TBBPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TBBPA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, TBBPA has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TBBPA in lab experiments is its ability to act as a flame retardant. This property makes TBBPA useful in the manufacturing of electronic devices, as it reduces the risk of fire. However, one limitation of using TBBPA in lab experiments is its potential toxicity. TBBPA has been shown to have toxic effects on certain organisms, including fish and mammals.
Orientations Futures
There are several future directions for the study of TBBPA. One direction is the development of TBBPA-based anticancer agents. Another direction is the investigation of the potential toxic effects of TBBPA on human health and the environment. Additionally, the development of alternative flame retardants that are less toxic than TBBPA is an area of active research.
Conclusion
In conclusion, TBBPA is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. TBBPA is widely used in the manufacturing of electronic devices and has potential as an anticancer agent. However, the potential toxicity of TBBPA is a concern, and further research is needed to fully understand its effects on human health and the environment.
Méthodes De Synthèse
TBBPA is synthesized from the reaction of 4-tert-butylbenzaldehyde with 3-methoxybenzaldehyde and ammonium acetate in the presence of acetic acid and ethanol. The reaction is carried out at a temperature of 120°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure TBBPA.
Applications De Recherche Scientifique
TBBPA is widely used in scientific research due to its unique properties, including its ability to act as a flame retardant and its potential as an anticancer agent. TBBPA has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, TBBPA has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Propriétés
Nom du produit |
4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
Formule moléculaire |
C21H21NO3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(4E)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)16-10-8-14(9-11-16)12-18-20(23)25-19(22-18)15-6-5-7-17(13-15)24-4/h5-13H,1-4H3/b18-12+ |
Clé InChI |
UXWCOQXOVAKPIH-LDADJPATSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)OC |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)
![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)

![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)